molecular formula C7H9BO4 B6337999 (3-Hydroxy-5-methoxyphenyl)boronic acid CAS No. 1318165-81-9

(3-Hydroxy-5-methoxyphenyl)boronic acid

Cat. No.: B6337999
CAS No.: 1318165-81-9
M. Wt: 167.96 g/mol
InChI Key: SSSJTVQQXXYXLX-UHFFFAOYSA-N
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Description

(3-Hydroxy-5-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C7H9BO3 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with hydroxy and methoxy groups

Mechanism of Action

Target of Action

The primary target of (3-Hydroxy-5-methoxyphenyl)boronic acid is the formation of carbon-carbon (C-C) bonds in the presence of a palladium catalyst . This compound is used as a reagent in Suzuki-Miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This reaction is part of the Suzuki-Miyaura coupling process, which involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . The compound also plays a role in the protodeboronation of alkyl boronic esters .

Pharmacokinetics

These properties contribute to their wide use in Suzuki-Miyaura coupling reactions .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of various organic compounds . For example, it can be used to synthesize boron/nitrogen-doped polymer nano/microspheres by hydrothermal polymerization with formaldehyde and ammonia .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the Suzuki-Miyaura coupling reaction conditions are exceptionally mild and functional group tolerant . Additionally, the compound is relatively stable, readily prepared, and generally environmentally benign , making it suitable for use in various environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxy-5-methoxyphenyl)boronic acid typically involves the hydroboration of an appropriate precursor. One common method is the reaction of 3-hydroxy-5-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow processes and the use of more robust catalysts to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-5-methoxyphenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Acids and Bases: For substitution reactions involving the hydroxy and methoxy groups.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Phenols: From oxidation reactions.

    Substituted Phenylboronic Acids: From various substitution reactions.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Hydroxy-5-methoxyphenyl)boronic acid is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This dual functionality makes it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

(3-hydroxy-5-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO4/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,9-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSJTVQQXXYXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OC)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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